molecular formula C13H25NO5 B6197647 4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid CAS No. 2703780-64-5

4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid

Cat. No.: B6197647
CAS No.: 2703780-64-5
M. Wt: 275.34 g/mol
InChI Key: MLKQMOWGOQDDPG-UHFFFAOYSA-N
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Description

This compound is a derivative of butanoic acid, with a tert-butoxycarbonyl (BOC) protecting group attached to an amino group . The BOC group is commonly used in organic synthesis to protect amines .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . There are also methods for the synthesis of similar compounds, such as ®-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid .


Molecular Structure Analysis

The molecular structure of this compound includes a butanoic acid backbone with a tert-butoxycarbonyl (BOC) protecting group attached to an amino group . The BOC group is a carbonyl group (C=O) bonded to a tert-butyl group .


Chemical Reactions Analysis

The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Mechanism of Action

The mechanism of action for the BOC group involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Safety and Hazards

The safety and hazards associated with this compound would be similar to those of other compounds with a BOC protecting group . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of BOC-protected amino acids and their derivatives is a growing field, with potential applications in peptide synthesis . Future research may focus on developing more efficient methods for the synthesis and deprotection of these compounds, as well as exploring their potential uses in various fields of chemistry and biology.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid involves the protection of the amine group, followed by the alkylation of the protected amine with 2-methylpropene. The resulting product is then deprotected to yield the final compound.", "Starting Materials": [ "tert-butyl carbamate", "4-bromobutanoic acid", "2-methylpropene", "potassium carbonate", "acetonitrile", "diethyl ether", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with hydrochloric acid in diethyl ether to yield tert-butyl carbamate hydrochloride.", "Step 2: Alkylation of the protected amine by reacting tert-butyl carbamate hydrochloride with 2-methylpropene in acetonitrile in the presence of potassium carbonate to yield 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid.", "Step 3: Deprotection of the tert-butyl group by reacting 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid with sodium hydroxide in water to yield 4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid." ] }

CAS No.

2703780-64-5

Molecular Formula

C13H25NO5

Molecular Weight

275.34 g/mol

IUPAC Name

4-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]butanoic acid

InChI

InChI=1S/C13H25NO5/c1-12(2,3)19-11(17)14-13(4,5)9-18-8-6-7-10(15)16/h6-9H2,1-5H3,(H,14,17)(H,15,16)

InChI Key

MLKQMOWGOQDDPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)COCCCC(=O)O

Purity

95

Origin of Product

United States

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